(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate
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Overview
Description
Bakkenolide c belongs to the class of organic compounds known as terpene lactones. These are prenol lipids containing a lactone ring. Bakkenolide c exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, bakkenolide c is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, bakkenolide c can be found in green vegetables. This makes bakkenolide c a potential biomarker for the consumption of this food product.
Scientific Research Applications
Synthesis and Structural Studies
- This compound has been used in the synthesis of tricyclic products derived from penicillin, showcasing its utility in complex organic syntheses (Mara et al., 1982).
Chemical Transformation and Reactions
- It is involved in alternative synthetic routes to dioxolanes and thiadiazines, indicating its role in the production of these chemical structures (Isobaev et al., 2021).
- The compound has been used in model studies for the synthesis of milbemycin β3, suggesting its application in synthesizing biologically active molecules (Attwood et al., 1981).
Molecular Structure and Properties
- Research has been conducted on the synthesis and structure of related arylpyran compounds, showing the compound’s relevance in the study of molecular structures (Milling et al., 2009).
Application in Organic Synthesis
- This compound is involved in the synthesis of five-membered 2,3-dioxo heterocycles, indicating its importance in creating specific organic ring structures (Silaichev et al., 2014).
Natural Product Isolation
- It is also key in the isolation of bisabolane derivatives from natural sources, such as Leontopodium alpinum, showing its role in natural product chemistry (Stuppner et al., 2002).
Reactivity and Stability
- Research has explored the effect of β-substituents on the reactivity of similar compounds, shedding light on its chemical behavior and stability (Gimalova et al., 2013).
Olfactory Studies
- The compound has been studied for its olfactory properties, particularly in the synthesis of spirocyclic analogs to analyze their scent characteristics (Kraft & Popaj, 2008).
properties
CAS RN |
18456-00-3 |
---|---|
Product Name |
(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate |
Molecular Formula |
C20H28O5 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H28O5/c1-6-11(2)17(22)25-14-8-7-12(3)19(5)10-20(16(21)15(14)19)13(4)9-24-18(20)23/h6,12,14-16,21H,4,7-10H2,1-3,5H3/b11-6+ |
InChI Key |
KVPXGWXTEOVUGO-HKTLJSNGSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[C@@H]([C@@]2([C@H]1[C@H]([C@@]3(C2)C(=C)COC3=O)O)C)C |
SMILES |
CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)O)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)O)C)C |
melting_point |
167-167.5°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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